Cyclobutanone Ring Strain vs. Larger Cycloalkanones
The cyclobutanone scaffold in 3,3‑dimethoxy‑2‑methylcyclobutan‑1‑one possesses ring strain of ca. 26–29 kcal mol⁻¹, which is approximately double the strain of cyclopentanone (<10 kcal mol⁻¹) and comparable to cyclopropane . This strain energy is released during ring‑opening reactions, providing a thermodynamic driving force that is absent in larger‑ring ketones. When compared with unsubstituted cyclobutanone (strain ≈ 25–26 kcal mol⁻¹ ), the gem‑dimethoxy and methyl substituents further polarize the carbonyl and lower the activation barrier for nucleophilic attack.
| Evidence Dimension | Ring strain energy (kcal mol⁻¹) |
|---|---|
| Target Compound Data | 26–29 kcal mol⁻¹ (cyclobutanone core) |
| Comparator Or Baseline | Cyclopentanone: <10 kcal mol⁻¹; Cyclohexanone: ≈ 0 kcal mol⁻¹ |
| Quantified Difference | ≥ 2.5‑fold greater strain than cyclopentanone |
| Conditions | Calculated from heats of combustion and force‑field methods |
Why This Matters
Higher ring strain translates into faster reaction kinetics and the ability to participate in strain‑release‑driven transformations, which is critical for synthetic efficiency in complex molecule construction.
- [1] Wiberg, K. B. Angew. Chem. Int. Ed. 1986, 25, 312–322. (Cyclobutane strain energy: 26.3 kcal mol⁻¹; cyclopentane: 6.2 kcal mol⁻¹). View Source
- [2] Salaün, J. Science of Synthesis, 2005, 26, 560. (Cyclobutanone ring strain ca. 25 kcal mol⁻¹; enhanced reactivity). View Source
- [3] Wiberg, K. B.; Fenoglio, R. A. J. Am. Chem. Soc. 1968, 90, 3395–3397. (Heats of combustion of cyclobutanone). View Source
